6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound characterized by a pyrrolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases. The molecular formula of this compound is CHBrNO, and it has a molecular weight of 213.03 g/mol.
This compound can be synthesized through various methods in laboratory settings, with industrial production often scaling these methods for efficiency and cost-effectiveness. Research articles have documented its synthesis and biological applications, highlighting its relevance in drug discovery.
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one belongs to the class of pyrrolo-pyrimidine derivatives, which are known for their diverse pharmacological properties. Its classification is significant as it relates to its potential therapeutic applications.
The synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of 2-aminopyrimidine with bromoacetyl bromide under basic conditions. Common solvents used include dimethylformamide (DMF), while potassium carbonate serves as the base.
Industrial methods often employ continuous flow synthesis to enhance yield and purity while reducing environmental impact.
The molecular structure of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one can be represented by its canonical SMILES notation: C1=CNC(=O)N2C1=CC(=C2)Br
. The structural features include a bromine atom at the 6th position, which plays a critical role in its biological activity.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 213.03 g/mol |
IUPAC Name | 6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI | InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11) |
InChI Key | VCILIDROBWLNND-UHFFFAOYSA-N |
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is involved in several chemical reactions:
The mechanism of action for 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one primarily involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom at the 6th position enhances binding through halogen bonding or hydrophobic interactions. This binding modulates the activity of the target proteins, which may lead to therapeutic effects.
The compound is typically a solid at room temperature with specific melting points reported in various studies. Its solubility varies depending on the solvent used.
The chemical properties include reactivity due to the presence of the bromine atom, making it suitable for substitution reactions that can lead to diverse derivatives with modified biological activities.
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one has potential applications in medicinal chemistry, particularly as an inhibitor for various kinases involved in cancer pathways. Research indicates that compounds with similar structures have shown promise in targeting multiple tyrosine kinases and exhibiting anticancer activity.
1,3-dipolar cycloaddition reactions between N-ylides and activated alkynes serve as a foundational method for constructing the pyrrolo[1,2-c]pyrimidine core prior to bromination. This strategy enables precise control over the heterocyclic architecture and substitution pattern at critical positions. As reported, N-ylides derived from pyrrolo[1,2-c]pyrimidine precursors undergo regioselective cycloaddition with electron-deficient alkynes under mild conditions to generate complex fused systems suitable for subsequent functionalization [2]. The dipolarophile choice governs the C3 substituent introduction, which is pivotal for fluorescence applications [2] [8]. Microwave irradiation has been successfully applied to accelerate these cycloadditions, reducing reaction times from hours to minutes while improving product purity [8].
Table 1: Cycloaddition Approaches for Pyrrolo[1,2-c]pyrimidine Precursors
Dipole Source | Dipolarophile | Conditions | Key Product | Yield (%) | |
---|---|---|---|---|---|
N-Ylide (pyrrolo[1,2-c]pyrimidine) | DMAD* | Toluene, 80°C, 12h | Ethyl carboxylate derivative | 68 | [2] |
N-Ylide (pyrrolo[1,2-c]pyrimidine) | Phenylacetylene | Microwave, 120°C, 20 min | 3-Phenyl derivative | 85 | [8] |
N-Ylide (pyrrolo[1,2-c]pyrimidine) | Methyl propiolate | DMF, RT, 24h | Methyl ester derivative | 72 | [2] |
DMAD: Dimethyl acetylenedicarboxylate
Regioselective bromination at the C6 position of pyrrolo[1,2-c]pyrimidin-1(2H)-one represents the most direct route to the target compound. This transformation typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like chloroform or dichloromethane. The electron-rich C5-C6 bond of the pyrrolopyrimidine system exhibits heightened susceptibility to electrophilic attack, with C6 demonstrating greater nucleophilicity than C5 due to electronic distribution within the heterocyclic system [1] [4]. Careful temperature control (-10°C to 25°C) is critical to prevent polybromination or decomposition, with optimal yields (70-85%) achieved using 1.05 equivalents of NBS at 0°C [1] [4]. This specificity is attributed to the diminished electron density at C6 compared to other positions, as confirmed by computational modeling of molecular electrostatic potentials [4]. Alternative halogen sources like copper(II) bromide afford lower regioselectivity due to radical pathways, making NBS the preferred reagent [4].
Solid-phase synthesis techniques enable rapid purification and high-throughput production of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one intermediates. Wang resin-linked precursors undergo cyclization and bromination sequences while anchored, followed by cleavage with trifluoroacetic acid (TFA) to liberate the target compound [4] [10]. Microwave irradiation significantly accelerates both cycloaddition (as noted in Section 1.1) and bromination steps, with reported 5-fold reductions in reaction times versus conventional heating. Brominations using NBS under microwave conditions (100°C, 5-10 min) achieve near-quantitative conversions while minimizing thermal degradation pathways that plague traditional methods [4]. These combined approaches facilitate multigram syntheses with >90% purity without chromatographic purification, as demonstrated in scalable preparations yielding 49% overall yield from commodity chemicals [4].
Transition metal catalysis enables downstream functionalization of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one and is integral to constructing advanced intermediates. Key systems include:
Table 2: Transition Metal-Catalyzed Reactions of 6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reaction Type | Catalyst/Ligand System | Conditions | Products | Yield Range (%) | |
---|---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 12h | 6-Aryl derivatives | 60-95 | [5] |
Buchwald-Hartwig Amination | CuI, trans-DMCD*, K₃PO₄ | Toluene, 110°C, 24h | 6-Amino derivatives | 70-88 | [8] |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃ | DIPA**, 60°C, 8h | 6-Alkynyl derivatives | 65-82 | [8] |
trans-DMCD: trans-N,N'-Dimethylcyclohexane-1,2-diamine*DIPA: Diisopropylamine
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9